

2-Phenoxyethyl Isobutyrate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name:	2-Phenoxyethyl isobutyrate
CAS No.:	103-60-6
Cat. No.:	B122394

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Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

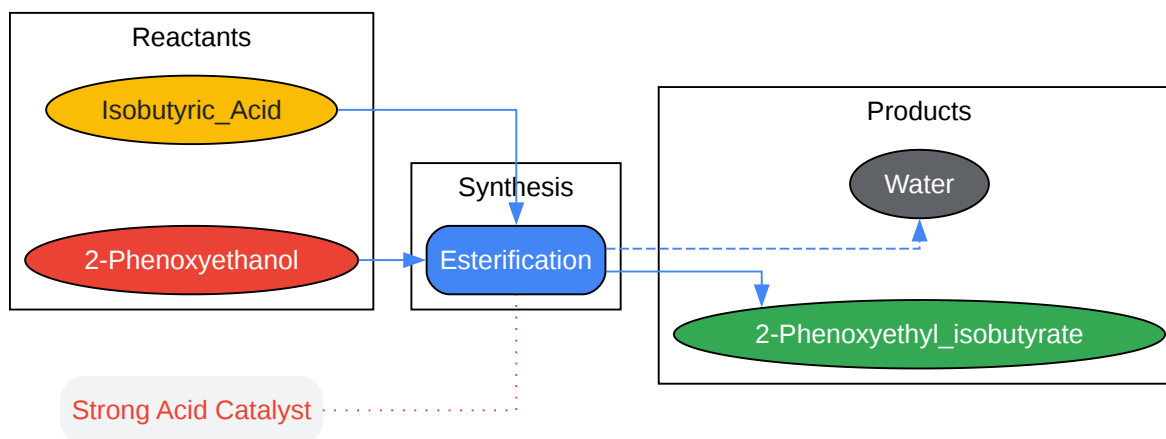
This technical guide provides a comprehensive overview of **2-Phenoxyethyl isobutyrate**, a synthetic aromatic ester. Contrary to inquiries about its natural occurrence, extensive database searches and literature reviews confirm that **2-Phenoxyethyl isobutyrate** is not a naturally occurring compound. Instead, it is synthesized for various industrial and research applications. This document details its synthesis, physicochemical properties, and known applications, with a focus on information relevant to the fields of chemical research and drug development.

Synthesis and Structure

2-Phenoxyethyl isobutyrate is synthesized via a Fischer esterification reaction. The process involves the acid-catalyzed reaction between 2-phenoxyethanol and isobutyric acid.[1] A strong acid, such as sulfuric acid or boric acid in a benzene solution, is typically used as a catalyst.[2]

The chemical structure of **2-Phenoxyethyl isobutyrate** combines a phenoxyethyl group with an isobutyrate moiety, resulting in the IUPAC name 2-phenoxyethyl 2-methylpropanoate.[3]

Below is a diagram illustrating the synthesis pathway of **2-Phenoxyethyl isobutyrate**.



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Synthesis of **2-Phenoxyethyl isobutyrate**.

Physicochemical Properties

2-Phenoxyethyl isobutyrate is a colorless to light brown oily liquid.[4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1][3][5][6]
Molecular Weight	208.25 g/mol	[2][3]
CAS Number	103-60-6	[1][5]
Appearance	Colorless liquid	[1][2][5][6]
Odor	Sweet, fruity, floral, rose-like, honey	[2][7]
Boiling Point	125-127 °C at 4 mmHg; 275 °C	[1][2]
Density	1.044 - 1.048 g/mL at 25 °C	[2][3]
Refractive Index	1.491 - 1.496 at 20 °C	[1][3]
Flash Point	>110 °C (>230 °F)	[2]
Water Solubility	196 mg/L at 20 °C	[2]
logP	3.2	[1][2]

Applications and Biological Activity

The primary applications of **2-Phenoxyethyl isobutyrate** are in the fragrance and cosmetic industries due to its pleasant aroma and fixative properties.[2][7] It is also used as a flavoring agent in some food products.[4]

For researchers and drug development professionals, its utility may extend to its role as a pharmaceutical intermediate and its specific biological activities.[8]

Pharmaceutical and Research Applications

- **Pharmaceutical Intermediate:** **2-Phenoxyethyl isobutyrate** serves as a versatile building block in the synthesis of more complex molecules.[8]
- **Solvent and Carrier:** In pharmaceutical formulations, it can be used as a solvent or carrier to improve the solubility and bioavailability of active pharmaceutical ingredients.[6]

- Olfactory Receptor Antagonist: Notably, **2-Phenoxyethyl isobutyrate** has been identified as an antagonist of the olfactory receptor OR2AT4.[2] This G-protein-coupled receptor (GPCR) is also expressed in human primary keratinocytes, suggesting potential applications in dermatological research and therapeutics.[2]

Experimental Protocols

As **2-Phenoxyethyl isobutyrate** is a synthetic compound, experimental protocols for its extraction from natural sources are not applicable. The primary experimental protocol of interest is its synthesis.

Synthesis of 2-Phenoxyethyl isobutyrate via Fischer Esterification

Objective: To synthesize **2-Phenoxyethyl isobutyrate** from 2-phenoxyethanol and isobutyric acid.

Materials:

- 2-Phenoxyethanol
- Isobutyric acid
- Strong acid catalyst (e.g., sulfuric acid or boric acid)
- Benzene (or another suitable solvent for azeotropic removal of water)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of 2-phenoxyethanol and isobutyric acid.
- Add the solvent (e.g., benzene) and a catalytic amount of the strong acid.
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **2-Phenoxyethyl isobutyrate**.

Characterization: The final product can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy to confirm its identity and purity.^{[3][9][10]}

Conclusion

2-Phenoxyethyl isobutyrate is a synthetic compound with a well-established synthesis protocol and a range of applications, primarily in the fragrance and cosmetic industries. For the scientific research and drug development communities, its role as a pharmaceutical intermediate and its specific interaction with olfactory receptors present areas of interest for further investigation. This guide provides a foundational understanding of this compound, summarizing its synthesis, properties, and potential applications to support ongoing and future research endeavors.

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